molecular formula C14H10BrNO4 B2863490 N-([2,2'-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide CAS No. 2034436-93-4

N-([2,2'-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide

Cat. No.: B2863490
CAS No.: 2034436-93-4
M. Wt: 336.141
InChI Key: SWFNKXHUVBGVAY-UHFFFAOYSA-N
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Description

N-([2,2’-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide is a complex organic compound featuring a bifuran structure with a bromine atom and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide typically involves the reaction of 2,2’-bifuran with bromine to introduce the bromine atom at the 5-position. This is followed by the formation of the carboxamide group through the reaction with an appropriate amine. The reactions are often carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis, which has been shown to be effective in producing amide derivatives containing furan rings. This method involves the use of coupling reagents such as DMT/NMM/TsO− or EDC, and the reactions are carried out in a microwave reactor to optimize reaction time and yield .

Chemical Reactions Analysis

Types of Reactions

N-([2,2’-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding furan derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Furan derivatives without the bromine atom.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

N-([2,2’-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,2’-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide is unique due to the presence of both a bromine atom and a carboxamide group, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-bromo-N-[[5-(furan-2-yl)furan-2-yl]methyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO4/c15-13-6-5-12(20-13)14(17)16-8-9-3-4-11(19-9)10-2-1-7-18-10/h1-7H,8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFNKXHUVBGVAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(O2)CNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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